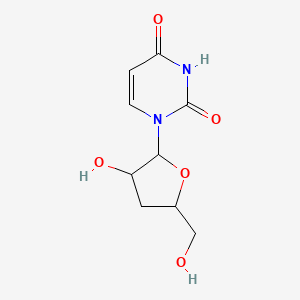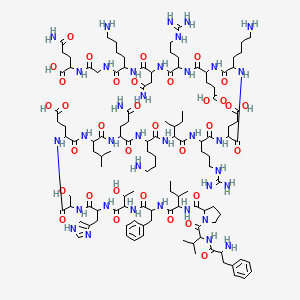
Motilin, canine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Motilin is a peptide hormone that was first identified in the mucosa of the porcine upper intestine in the 1970s. It plays a crucial role in regulating gastrointestinal motility by stimulating gastric contractions during the fasting state. This hormone is produced in the endocrine cells of the upper intestine and has been identified in various mammals, including dogs. In canines, motilin is involved in the regulation of the migrating motor complex, which helps maintain normal gastrointestinal functions and signals hunger.
準備方法
Synthetic Routes and Reaction Conditions
Motilin is a 22-amino acid polypeptide with the primary sequence FVPIFTYGEL QRMQEKERNKGQ. The synthesis of motilin involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of motilin typically involves recombinant DNA technology. The gene encoding motilin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces motilin, which is then extracted and purified through various chromatographic techniques.
化学反応の分析
Types of Reactions
Motilin undergoes various chemical reactions, including:
Oxidation: The methionine residue in motilin can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues in motilin can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis is employed to substitute specific amino acids in motilin.
Major Products Formed
Oxidation: Methionine sulfoxide-containing motilin.
Reduction: Reduced motilin with free thiol groups.
Substitution: Mutant motilin peptides with altered amino acid sequences.
科学的研究の応用
Motilin has several scientific research applications, including:
Chemistry: Studying the structure-activity relationships of motilin and its analogs.
Biology: Investigating the role of motilin in gastrointestinal motility and hunger signaling.
Medicine: Developing motilin receptor agonists for the treatment of gastrointestinal hypomotility disorders.
Industry: Producing recombinant motilin for research and therapeutic purposes.
作用機序
Motilin exerts its effects by binding to the motilin receptor, a G-protein-coupled receptor located in the gastrointestinal tract. Upon binding, motilin activates the receptor, leading to the release of intracellular calcium ions and subsequent contraction of smooth muscle cells. This results in the stimulation of gastric contractions and the regulation of the migrating motor complex. Motilin also influences hunger signaling by transmitting signals from the stomach to the brain.
類似化合物との比較
Motilin is unique in its ability to stimulate gastrointestinal motility during the fasting state. Similar compounds include:
Ghrelin: Another peptide hormone that stimulates hunger and gastric motility but is produced in the stomach.
Erythromycin: A macrolide antibiotic that acts as a motilin receptor agonist and can stimulate gastrointestinal motility.
Neurotensin: A peptide that influences gastrointestinal motility but has different receptor targets and mechanisms of action.
Motilin’s specificity for the motilin receptor and its role in the migrating motor complex distinguish it from these similar compounds.
特性
分子式 |
C120H194N36O34 |
|---|---|
分子量 |
2685.0 g/mol |
IUPAC名 |
5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C120H194N36O34/c1-10-64(7)95(114(185)146-75(35-25-51-134-120(130)131)101(172)143-77(39-44-91(163)164)104(175)139-72(32-19-22-48-122)100(171)142-78(40-45-92(165)166)105(176)141-74(34-24-50-133-119(128)129)102(173)148-84(57-89(127)161)110(181)138-71(31-18-21-47-121)99(170)135-59-90(162)137-80(118(189)190)38-43-88(126)160)153-107(178)73(33-20-23-49-123)140-103(174)76(37-42-87(125)159)144-108(179)81(53-62(3)4)147-106(177)79(41-46-93(167)168)145-112(183)85(60-157)151-109(180)83(56-69-58-132-61-136-69)150-116(187)97(66(9)158)155-111(182)82(55-68-29-16-13-17-30-68)149-115(186)96(65(8)11-2)154-113(184)86-36-26-52-156(86)117(188)94(63(5)6)152-98(169)70(124)54-67-27-14-12-15-28-67/h12-17,27-30,58,61-66,70-86,94-97,157-158H,10-11,18-26,31-57,59-60,121-124H2,1-9H3,(H2,125,159)(H2,126,160)(H2,127,161)(H,132,136)(H,135,170)(H,137,162)(H,138,181)(H,139,175)(H,140,174)(H,141,176)(H,142,171)(H,143,172)(H,144,179)(H,145,183)(H,146,185)(H,147,177)(H,148,173)(H,149,186)(H,150,187)(H,151,180)(H,152,169)(H,153,178)(H,154,184)(H,155,182)(H,163,164)(H,165,166)(H,167,168)(H,189,190)(H4,128,129,133)(H4,130,131,134) |
InChIキー |
UXNMKJPZQNQTMI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)

![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)
![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)
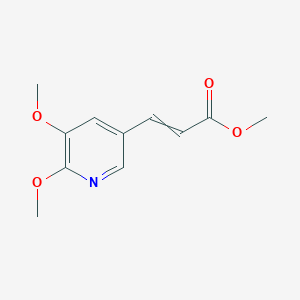
![4-Fluoro-2-[[3-methyl-2,4-dioxo-6-(piperidin-3-ylamino)pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B13389325.png)
![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)
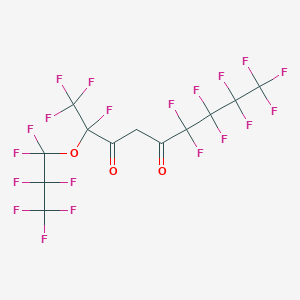
![19-Ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13389353.png)
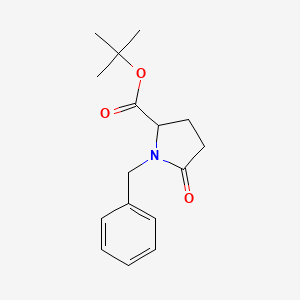
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13389363.png)
![2,6-dichloro-9-((3aR,4R,6aS)-2,2-dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)-9H-purine](/img/structure/B13389369.png)
